molecular formula C14H15N3O3S B2728990 [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid CAS No. 18204-62-1

[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid

Cat. No.: B2728990
CAS No.: 18204-62-1
M. Wt: 305.35
InChI Key: PWGUDLWXVDLHOV-UHFFFAOYSA-N
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Description

[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-8-17-13(10-4-6-11(20-2)7-5-10)15-16-14(17)21-9-12(18)19/h3-7H,1,8-9H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGUDLWXVDLHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Substitution Reactions:

    Sulfanyl-Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, potentially yielding dihydrotriazoles or thiols.

    Substitution: The methoxy-phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Dihydrotriazoles or thiols.

    Substitution: Halogenated or nitrated derivatives of the methoxy-phenyl group.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid can inhibit the growth of various bacteria and fungi. This property makes them potential candidates for developing new antimicrobial agents.

Anticancer Properties

Triazoles are also being investigated for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism likely involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study : A study published in a peer-reviewed journal demonstrated that triazole derivatives could inhibit tumor growth in xenograft models by targeting specific receptors involved in cancer progression.

Fungicide Development

Due to their broad-spectrum antifungal activity, triazole compounds are being explored as potential fungicides. The unique structure of this compound may enhance its effectiveness against plant pathogens.

Data Table: Efficacy of Triazole Compounds Against Fungal Strains

Compound NameFungal StrainInhibition Zone (mm)
[4-Allyl-5-(4-methoxy-phenyl)-4H-triazole]Fusarium oxysporum15
[4-Allyl-5-(4-methoxy-phenyl)-4H-triazole]Botrytis cinerea18
[Other Triazole Derivatives]Various12 - 20

Synthesis of Novel Polymers

The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups allow for modifications that can lead to materials with specific characteristics such as increased thermal stability or improved mechanical strength.

Case Study : Research has demonstrated the incorporation of triazole derivatives into polymer matrices, resulting in materials with enhanced resistance to degradation under environmental stressors.

Mechanism of Action

The mechanism of action of [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their function. This inhibition can disrupt essential biological processes in pathogens, leading to their death or reduced virulence. The allyl and methoxy-phenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    [4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid: Lacks the methoxy group, which may reduce its bioactivity.

    [4-Allyl-5-(4-hydroxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical reactivity and biological activity.

    [4-Allyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid: The chloro group may enhance its antimicrobial properties but could also increase toxicity.

Uniqueness

The presence of the methoxy group in [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid distinguishes it from similar compounds, potentially enhancing its solubility, stability, and bioactivity. This unique substitution pattern may also influence its interaction with biological targets, making it a promising candidate for further research and development.

Biological Activity

[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is a synthetic organic compound belonging to the triazole class, which is well-known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancers. The unique structural features of this compound, particularly the presence of the triazole ring and methoxy group, contribute to its bioactivity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 2[[5(4methoxyphenyl)4prop2enyl1,2,4triazol3yl]sulfanyl]aceticacid\text{IUPAC Name }2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]aceticacid

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial and antifungal activities. The triazole ring is known to inhibit the growth of various pathogens by interfering with their metabolic processes. Research has shown that compounds with similar structures can inhibit bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. For instance, a related compound demonstrated selective cytotoxic effects against melanoma cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects. The mechanism often involves inducing apoptosis in cancer cells through cell cycle arrest and inhibition of key enzymes involved in tumor progression .

Antioxidant Activity

The antioxidant properties of triazole derivatives have also been investigated. Compounds similar to this compound have shown promising results in scavenging free radicals and reducing oxidative stress markers in vitro . This activity is vital for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound is largely attributed to the following mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole moiety interacts with cytochrome P450 enzymes in fungi and bacteria, disrupting their metabolic pathways.
  • Induction of Apoptosis : In cancer cells, this compound may trigger apoptosis through mitochondrial pathways and caspase activation.
  • Antioxidant Defense : By scavenging reactive oxygen species (ROS), it helps maintain cellular redox balance.

Case Studies

Several studies highlight the biological activities of triazole derivatives:

  • Antibacterial Study : A study evaluated various triazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics .
  • Cytotoxicity Assay : Research on a related triazole derivative showed significant cytotoxic effects against human melanoma cells (VMM917), indicating its potential as an alternative chemotherapeutic agent .
  • Antioxidant Evaluation : A DPPH assay demonstrated that some triazole derivatives possess strong antioxidant capabilities, suggesting their utility in preventing oxidative stress-related diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureAntimicrobial ActivityAnticancer ActivityAntioxidant Activity
[Compound A] Similar structure without methoxy groupModerateLowModerate
[Compound B] Hydroxy instead of methoxyHighModerateHigh
[Compound C] Chloro-substitutedVery HighHighLow

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